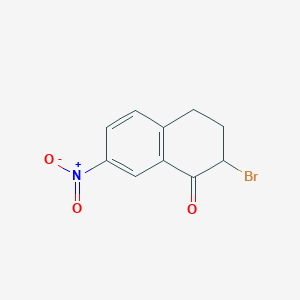

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one

Overview

Description

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BNDN and is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Isoreticular Synthesis and Modification of Frameworks

Amino, bromo, nitro, and naphthalene functionalized metal-organic frameworks, such as UiO-66, have been synthesized through reticular chemistry, highlighting the versatility of these compounds in creating new, functionalized frameworks. This process demonstrates the compound's utility in postsynthetic modification, enabling the development of materials with tailored properties for specific applications (Garibay & Cohen, 2010).

Organic Synthesis and Catalysis

Conjugate addition reactions in water have been developed using dihydronitronaphthalenes, especially bromo derivatives, to synthesize a new class of compounds, 3,4-fused tetrahydro-β-carbolines. This method utilized the bromo functionality for further structural elaboration, demonstrating the compound's utility in creating complex organic molecules (Malhotra et al., 2013).

Synthesis and Reactivity Studies

Facile synthesis methods for 4-bromo-2H-chromenes, 2H-thiochromenes, and 1-bromo-3,4-dihydronaphthalene from ketones and PBr3 have been described, showcasing the compound's role in accessing a wide range of novel substituted chromenes and thiochromenes. This research provides valuable insights into the reactivity and potential applications of bromo-substituted compounds in synthetic chemistry (Gabbutt et al., 1994).

Photochemical Studies

Investigations into the photochemistry of nitronaphthalenes have revealed potential sources of singlet oxygen and radical species in atmospheric waters. These studies highlight the environmental and atmospheric chemistry implications of nitro-PAHs, including 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one, and their behavior under photochemical conditions (Brigante et al., 2010).

Synthesis of Multi-substituted Scaffolds

The compound has also been utilized in the synthesis of multi-substituted dihydronaphthalene scaffolds, exemplifying its utility in constructing complex molecular structures. This application underlines the importance of such compounds in organic synthesis and material science, providing a foundation for further exploration and development of new materials (Fang, Li, & Tong, 2009).

properties

IUPAC Name |

2-bromo-7-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRXCWIIGSLQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2707601.png)

![1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/no-structure.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)